

"4-Bromo-2-methylbutan-2-ol" physical properties (boiling point, melting point, density)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Bromo-2-methylbutan-2-ol

Cat. No.: B138304

[Get Quote](#)

In-Depth Technical Guide to the Physical Properties of 4-Bromo-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4-Bromo-2-methylbutan-2-ol** (CAS No. 35979-69-2), a brominated tertiary alcohol.^{[1][2]} This compound serves as a reagent in the synthesis of various organic molecules, including analogues of vitamin D3.^{[1][2]} Understanding its physical characteristics is crucial for its application in chemical synthesis, process development, and quality control.

Core Physical Properties

The physical state of **4-Bromo-2-methylbutan-2-ol** is described as a solid-liquid mixture or an oil.^{[1][3][4]} The available quantitative data for its key physical properties are summarized below. It is important to note that the currently available data for boiling point and density are predicted values.

Physical Property	Value	Notes
Boiling Point	189.7 ± 23.0 °C	at 760 mmHg (Predicted)[3][5]
Melting Point	Not Available	The substance is noted to be a solid-liquid mixture[3]
Density	1.371 ± 0.06 g/cm ³	(Predicted)[1][5]
Molecular Formula	C ₅ H ₁₁ BrO	[3][5][6][7]
Molecular Weight	167.04 g/mol	[6][7]

Experimental Protocols for Physical Property Determination

The following sections detail standard methodologies for the experimental determination of the boiling point, melting point, and density of organic compounds like **4-Bromo-2-methylbutan-2-ol**.

Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8] A common and effective method for determining the boiling point of small quantities of a liquid is the Thiele tube or capillary method.[9][10]

Apparatus:

- Thiele tube or a beaker for an oil bath
- High-boiling point oil (e.g., paraffin oil)
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube, sealed at one end
- Bunsen burner or hot plate

- Stand and clamp

Procedure:

- A small volume (a few milliliters) of the liquid sample is placed into the small test tube.[8][11]
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.[10]
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[10]
- The entire assembly is clamped and immersed in an oil bath within a Thiele tube.[9][10]
- The oil bath is heated gently and steadily.[9] As the temperature rises, the air trapped in the capillary tube will expand and exit as bubbles.
- Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tube.[8][9] This indicates that the liquid's vapor has displaced all the air and is now exiting.
- The heat source is then removed, and the bath is allowed to cool slowly.
- The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][10] This is the point where the external pressure equals the vapor pressure of the substance.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions into a liquid.[12] For pure crystalline compounds, this occurs over a narrow range.[13] Since **4-Bromo-2-methylbutan-2-ol** can exist as a solid-liquid mixture, determining a sharp melting point may be challenging. However, the following protocol is standard for crystalline solids.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or digital meter) or a Thiele tube setup[14]
- Capillary tubes, open at one end[15]

- Thermometer
- Sample of the solid compound, finely powdered[15]

Procedure:

- A small amount of the finely powdered solid is introduced into the open end of a capillary tube and compacted at the sealed bottom.[12][15]
- The capillary tube is placed in the heating block of the melting point apparatus or attached to a thermometer and placed in a Thiele tube.
- The sample is heated rapidly to a temperature just below the expected melting point, then the heating rate is reduced to approximately 1-2°C per minute.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[15] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[12]

Density Determination

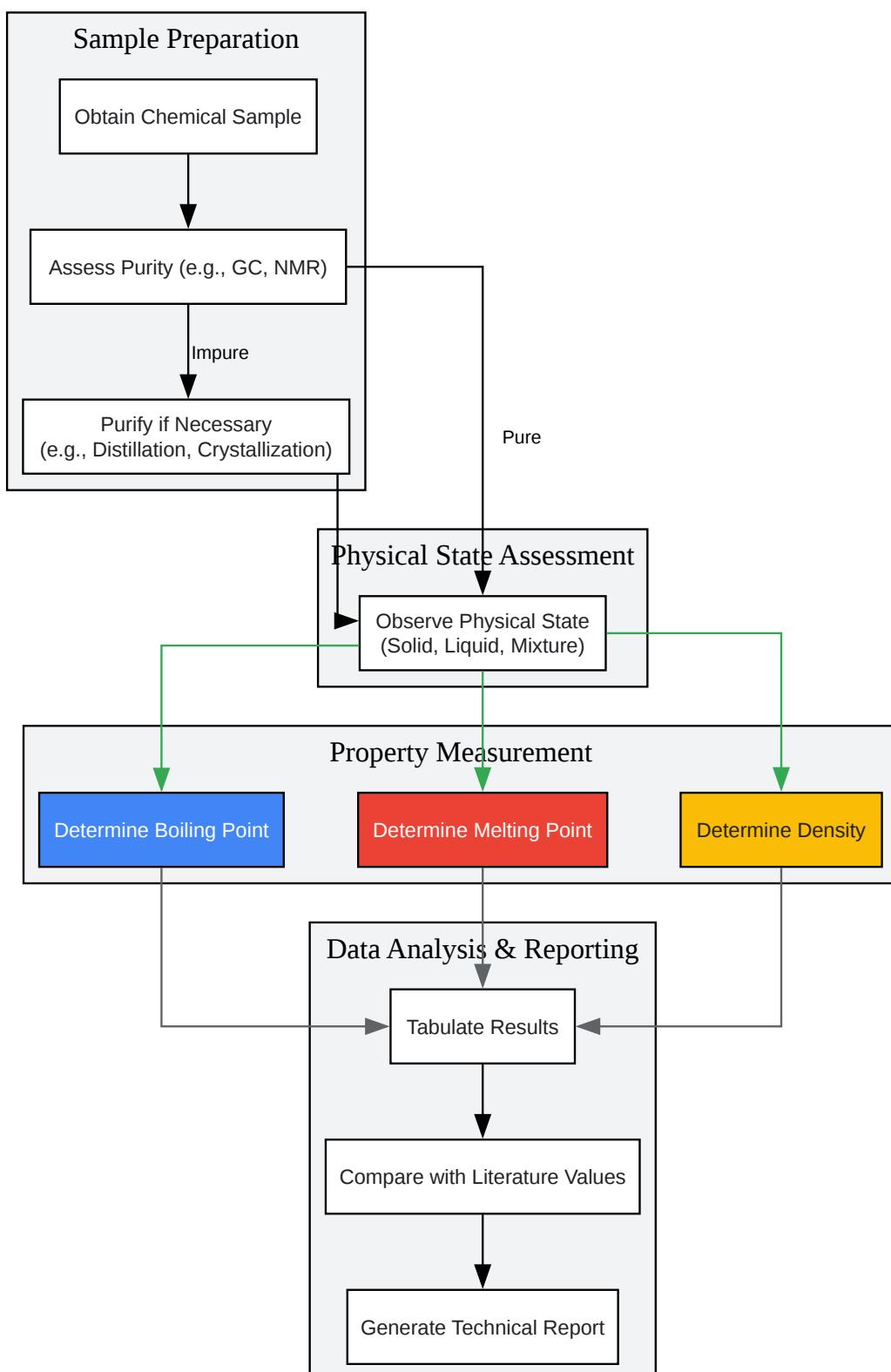
Density is an intrinsic property defined as the mass per unit volume of a substance.[16][17] For a liquid like **4-Bromo-2-methylbutan-2-ol**, this can be determined by accurately measuring the mass of a known volume.

Apparatus:

- Analytical balance (to ± 0.0001 g)[18]
- Volumetric glassware (e.g., pycnometer, volumetric flask, or graduated cylinder)[18]
- Thermometer to record the temperature at which the measurement is made.

Procedure:

- The mass of a clean, dry volumetric flask (or pycnometer) is accurately measured using an analytical balance.[18]


- The flask is filled to the calibration mark with the liquid sample. Care is taken to avoid air bubbles.
- The mass of the flask containing the liquid is then measured.[\[18\]](#)
- The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask.
- The density is calculated by dividing the mass of the liquid by its known volume.[\[17\]](#) It is crucial to record the temperature, as density is temperature-dependent.

An alternative method for irregularly shaped solids is the water displacement technique, where the volume of the object is determined by the volume of water it displaces when submerged.

[\[16\]](#)[\[17\]](#)

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for characterizing the physical properties of a chemical sample.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the physical properties of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BroMo-2-Methylbutan-2-ol | 35979-69-2 [chemicalbook.com]
- 2. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 3. 4-Bromo-2-methylbutan-2-ol | 35979-69-2 [sigmaaldrich.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-Bromo-2-methylbutan-2-ol | C5H11BrO | CID 10607172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. cdn.juniata.edu [cdn.juniata.edu]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. athabascau.ca [athabascau.ca]
- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. sites.allegheny.edu [sites.allegheny.edu]
- 17. chm.uri.edu [chm.uri.edu]
- 18. chem.tamu.edu [chem.tamu.edu]
- To cite this document: BenchChem. ["4-Bromo-2-methylbutan-2-ol" physical properties (boiling point, melting point, density)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b138304#4-bromo-2-methylbutan-2-ol-physical-properties-boiling-point-melting-point-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com